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Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant therapies, the direct thrombin inhibitor dabigatran etexilate

has established its role in clinical practice. Emerging therapies, such as the dual thrombin and

factor Xa inhibitor SAR107375, present a novel approach to anticoagulation. This guide

provides an objective comparison of the preclinical efficacy of SAR107375 and dabigatran

etexilate, supported by available experimental data, to inform researchers and drug

development professionals.

Mechanism of Action
Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran.

Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key

enzyme in the coagulation cascade.[1][2] By binding to the active site of both free and clot-

bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting

thrombus formation.[1][3]

SAR107375 is a novel, orally active small molecule that functions as a dual inhibitor, targeting

both thrombin (Factor IIa) and Factor Xa (FXa).[4][5] This dual inhibition is designed to provide

a broader anticoagulant effect by acting at two critical junctures in the coagulation cascade.
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Figure 1: Mechanism of Action of Dabigatran and SAR107375.

In Vitro Efficacy
The in vitro potency of SAR107375 and dabigatran has been evaluated through various assays

that measure their ability to inhibit key coagulation enzymes and processes.
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Parameter SAR107375 Dabigatran

Target(s)
Thrombin (Factor IIa) & Factor

Xa
Thrombin (Factor IIa)

Ki (Thrombin) 8 nM[5] 4.5 nM[1]

Ki (Factor Xa) 1 nM[5] Not Applicable

Thrombin Generation Time

(TGT) IC50 (human PRP)
0.39 µM[5] 0.56 µM (human PPP)[1]

aPTT Doubling Concentration

(human PPP)
Not Reported 0.23 µM[1]

Thrombin-induced Platelet

Aggregation IC50
Not Reported 10 nM[1]

PRP: Platelet-Rich Plasma,

PPP: Platelet-Poor Plasma

In Vivo Efficacy
The antithrombotic efficacy of SAR107375 and dabigatran etexilate has been assessed in rat

models of venous thrombosis.

Parameter SAR107375 Dabigatran Etexilate

Animal Model Rat Venous Thrombosis
Rat Venous Thrombosis

(modified Wessler model)

Route of Administration Intravenous (i.v.) & Oral (p.o.) Intravenous (i.v.) & Oral (p.o.)

ED50 (i.v.) 0.07 mg/kg[5] 0.033 mg/kg

ED50 (p.o.) 2.8 mg/kg[5]
Not directly reported in the

same study for comparison

Bleeding Liability (Rat Wire

Coil Model)

2-fold blood loss increase

relative to ED80[5]

Compared in the same study,

showing a different profile[5]
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Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a performance indicator of the efficacy of both the "intrinsic" and the

common coagulation pathways.
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Figure 2: General workflow for the aPTT assay.

Methodology for Dabigatran: Citrated platelet-poor plasma (PPP) is incubated with a reagent

containing a phospholipid and a contact activator (e.g., kaolin, silica, or ellagic acid) at 37°C for

a specified time (typically 2-5 minutes). Pre-warmed calcium chloride is then added to initiate

the coagulation cascade, and the time to clot formation is measured. For the determination of

the aPTT doubling concentration, various concentrations of dabigatran are added to human

PPP, and the concentration that doubles the baseline aPTT is calculated.[1]

Thrombin Generation Time (TGT) Assay
The TGT assay provides a quantitative measure of thrombin generation and decay in plasma,

offering a more global assessment of coagulation potential.

Methodology for SAR107375 and Dabigatran: In this assay, coagulation in platelet-rich plasma

(PRP) or platelet-poor plasma (PPP) is typically initiated by the addition of a reagent containing

a low concentration of tissue factor and phospholipids. The generation of thrombin over time is

monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by

thrombin. The key parameter measured is the Endogenous Thrombin Potential (ETP), which

represents the total amount of thrombin generated. The IC50 value is the concentration of the

inhibitor that reduces the ETP by 50%.[1][5]

Rat Venous Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of compounds.
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Figure 3: General workflow for a rat venous thrombosis model.

Methodology for Dabigatran Etexilate (Modified Wessler Model): In this model, venous

thrombosis is induced in anesthetized rats. A segment of the jugular vein is isolated, and stasis

is induced by ligation. A thrombogenic stimulus (e.g., a cotton thread) is introduced into the

isolated segment. Dabigatran etexilate is administered orally at various doses prior to the

induction of thrombosis. After a set period, the venous segment is excised, and the resulting

thrombus is removed and weighed. The ED50 is the dose of the drug that causes a 50%

reduction in thrombus weight compared to the control group.

Methodology for SAR107375: While the specific details of the venous thrombosis model used

for SAR107375 are not fully elaborated in the primary publication, it is described as a rat model

of venous thrombosis. The compound was administered both intravenously and orally, and the

ED50 was determined based on the reduction of thrombus formation.[5] For assessing

bleeding liability, a rat wire coil model, which is considered more relevant to arterial thrombosis,

was utilized.[5]

Summary and Conclusion
Both SAR107375 and dabigatran demonstrate potent anticoagulant effects in preclinical

studies. Dabigatran is a highly selective direct thrombin inhibitor, while SAR107375 exhibits a

dual mechanism of action by inhibiting both thrombin and Factor Xa.

In vitro, both compounds effectively inhibit thrombin generation. Dabigatran shows a slightly

lower Ki for thrombin, suggesting a higher affinity for this specific target. However,

SAR107375's dual inhibitory action provides a broader spectrum of anticoagulation.

In vivo, both compounds are effective in preventing venous thrombosis in rat models. A direct

comparison of bleeding liability in a rat wire coil model suggests that SAR107375 may have a

different safety profile compared to dabigatran etexilate.[5]
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This comparison guide provides a summary of the available preclinical efficacy data for

SAR107375 and dabigatran etexilate. Further head-to-head preclinical and clinical studies are

necessary to fully elucidate the comparative efficacy and safety of these two anticoagulants.

The distinct mechanism of action of SAR107375 warrants further investigation to understand

its potential clinical implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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